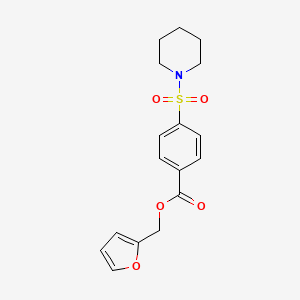

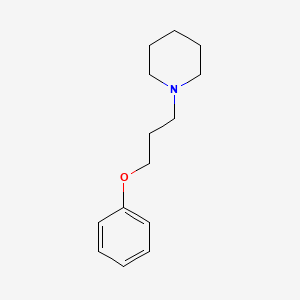

![molecular formula C20H19N5 B4611725 N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE](/img/structure/B4611725.png)

N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE

概要

説明

N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines.

科学的研究の応用

作用機序

Target of Action

The primary target of TCMDC-124917 is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . It is a member of the cyclin-dependent like protein kinase family (PfCLK1-4), which are crucial mediators of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes .

Mode of Action

TCMDC-124917 interacts with PfCLK3 by inhibiting its activity . The co-crystal structure of the essential malarial kinase PfCLK3 with the reversible inhibitor TCMDC-124917 has been solved . This facilitated the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of hit molecules .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-124917 affects the RNA splicing process in the malarial parasite . PfCLK3, along with other members of the PfCLK family, plays a role in the processing of parasite RNA . Therefore, inhibitors of PfCLK3 might have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .

Pharmacokinetics

The pharmacokinetics of traditional chinese medicine (tcm), which tcmdc-124917 is a part of, mainly focus on preclinical pharmacokinetics . When TCM and western medicine are both metabolized by CYP450 and coadministered, a potential herb-drug interaction might occur .

Result of Action

The inhibition of PfCLK3 by TCMDC-124917 results in the disruption of the RNA splicing process in the malarial parasite . This disruption is essential for the survival of the blood stage of the most virulent species of human malaria, Plasmodium falciparum . Therefore, TCMDC-124917 has a parasiticidal effect .

Action Environment

The global fight against malaria, the distribution of over 05 billion insecticide impregnated bed nets since 2015, together with artemisinin-based combination therapies, has contributed to 20 million fewer cases of malaria being reported in 2017 compared to 2010 . Despite this success, the rate of reduction in malaria has stalled with no significant reduction seen over the last 3 years . This, together with evidence of the emergence of resistance to both artemisinin and partner drugs including piperaquine and mefloquine, means that there is a danger that the progress made in the reduction of malaria will be reversed unless new medicines with novel mechanisms of action are discovered .

将来の方向性

生化学分析

Biochemical Properties

TCMDC-124917 interacts with the enzyme PfCLK3, a member of the cyclin-dependent like protein kinase family in Plasmodium falciparum . This interaction is crucial for the regulation of malarial parasite RNA splicing, which is essential for the survival of the parasite .

Cellular Effects

TCMDC-124917 has been shown to have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role . It influences cell function by inhibiting the activity of PfCLK3, thereby disrupting the normal RNA splicing process within the parasite .

Molecular Mechanism

The molecular mechanism of TCMDC-124917 involves binding interactions with the PfCLK3 enzyme . This binding inhibits the enzyme’s activity, leading to disruption in the RNA splicing process. This disruption can lead to the death of the parasite, making TCMDC-124917 a potential antimalarial agent .

準備方法

The synthesis of N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods often focus on optimizing reaction conditions to improve yield and purity while minimizing environmental impact .

化学反応の分析

N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring, often using halogenating agents or nucleophiles

類似化合物との比較

N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE is unique due to its specific structural features and photophysical properties. Similar compounds include:

Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Pyrazolo[5,1-c]triazines: These compounds have a similar fused ring system but with different heteroatoms, resulting in distinct reactivity and applications.

Thieno[2,3-b]pyridines:

特性

IUPAC Name |

2-ethyl-5-methyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5/c1-3-17-19(15-7-5-4-6-8-15)20-22-14(2)13-18(25(20)24-17)23-16-9-11-21-12-10-16/h4-13H,3H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRFYWKJBXFAEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~5~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B4611654.png)

![1-(3-CHLOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE](/img/structure/B4611674.png)

![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide](/img/structure/B4611713.png)

![[2-chloro-4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] furan-2-carboxylate](/img/structure/B4611733.png)

![N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4611744.png)

![(5E)-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4611749.png)

![4-methyl-N-[2-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4611766.png)